molecular formula C10H19NO2 B15382784 Methyl 3-amino-1-isopropylcyclopentanecarboxylate

Methyl 3-amino-1-isopropylcyclopentanecarboxylate

Cat. No.: B15382784
M. Wt: 185.26 g/mol
InChI Key: ZCQKRLIQWMDTHQ-UHFFFAOYSA-N
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Description

Methyl 3-amino-1-isopropylcyclopentanecarboxylate (CAS 765298-45-1) is a chiral cyclopentane derivative with a molecular formula of C10H19NO2 and a molecular weight of 185.26 g/mol . The cyclopentane scaffold is a motif of significant interest in medicinal chemistry, as it is a core structure found in numerous natural products and synthetic pharmaceuticals . The stereoselective synthesis of complex cyclopentanes bearing multiple stereocenters, such as this compound, presents a distinct challenge and is an active area of methodological research for building complex molecular architectures . Compounds based on the cyclopentane structure are frequently investigated for their potential biological activity. Specifically, substituted cyclopentane compounds have been explored in pharmaceutical research as inhibitors of enzymes like matrix metalloproteinases (MMPs) and TNF-α converting enzyme (TACE), which are targets for inflammatory diseases and cancer . Furthermore, analogous cyclopentane structures have been developed as potent and selective inhibitors for specific MMPs, such as MMP-13, which is implicated in breast cancer bone metastasis . The presence of both amino and ester functional groups on the cyclopentane ring makes this molecule a versatile synthetic intermediate for further chemical modifications and exploration in various research applications. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

methyl 3-amino-1-propan-2-ylcyclopentane-1-carboxylate

InChI

InChI=1S/C10H19NO2/c1-7(2)10(9(12)13-3)5-4-8(11)6-10/h7-8H,4-6,11H2,1-3H3

InChI Key

ZCQKRLIQWMDTHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CCC(C1)N)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Methyl 3-aminocyclopentanecarboxylate (CAS 1314922-38-7)

Structural Differences :

  • Lacks the 1-isopropyl substituent present in the target compound.
  • Molecular formula: C₇H₁₃NO₂ (vs. C₁₀H₁₉NO₂ for the isopropyl derivative).

Hazard Profile :

Property Methyl 3-aminocyclopentanecarboxylate Methyl 3-amino-1-isopropylcyclopentanecarboxylate
Acute Toxicity (Oral) H302 (Harmful if swallowed) No data available
Skin Irritation H315 (Causes skin irritation) No data available
Eye Irritation H319 (Serious eye irritation) No data available
Respiratory Irritation H335 (May cause respiratory irritation) No data available

Physicochemical Properties :

Toxicological Insights :

  • No carcinogenicity identified for Methyl 3-aminocyclopentanecarboxylate (OSHA, IARC, ACGIH, NTP) .
  • The absence of an isopropyl group may reduce organ-specific toxicity risks, but insufficient data exist to confirm this hypothesis.

Other Cyclopentanecarboxylate Derivatives

  • Substituent Effects : Alkyl groups (e.g., isopropyl) typically enhance lipophilicity, impacting membrane permeability and metabolic stability.
  • Safety Profiles: Ester derivatives often exhibit moderate toxicity (e.g., H302/H315), consistent with Methyl 3-aminocyclopentanecarboxylate .

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for Methyl 3-amino-1-isopropylcyclopentanecarboxylate in academic settings?

  • Methodological Answer : Retrosynthetic analysis using AI-driven tools (e.g., Reaxys or Pistachio models) can predict feasible routes. One-step synthesis may involve cyclization of precursor amines with ester derivatives under catalytic conditions. For example, a Mitsunobu reaction or nucleophilic substitution could introduce the isopropyl group. Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How should researchers characterize the compound’s purity and structure?

  • Methodological Answer :

  • Purity : HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS.
  • Structural Confirmation :
  • NMR : 1H^1H and 13C^13C NMR in deuterated solvents (e.g., CDCl3_3) to resolve cyclopentane ring protons and ester/amine functional groups.
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+^+ (expected m/z ~158.18).
  • Cross-validate with FT-IR for amine (N-H stretch ~3300 cm1^{-1}) and ester (C=O ~1720 cm1^{-1}) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation.
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • First Aid :
  • Inhalation : Move to fresh air; administer artificial respiration if needed.
  • Skin Contact : Wash with soap/water for 15 minutes.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. How to determine solubility and optimal storage conditions?

  • Methodological Answer :

  • Solubility Testing : Perform gradient solubility assays in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane).
  • Storage : Store at –20°C in airtight, light-protected containers under inert gas (N2_2). Monitor stability via periodic HPLC to detect degradation (e.g., ester hydrolysis) .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

  • Methodological Answer :

  • Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes or chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry.
  • Analytical Validation : Chiral HPLC (Chiralpak AD-H column) or polarimetry to quantify enantiomeric excess (ee). Adjust reaction temperature (–20°C to 40°C) to minimize racemization .

Q. How to resolve contradictions in spectral data interpretation?

  • Methodological Answer :

  • Case Example : Discrepancies in 1H^1H NMR chemical shifts may arise from solvent polarity or tautomerism. Re-run NMR in D2_2O to assess amine proton exchange.
  • Multi-Technique Approach : Combine 2D NMR (COSY, HSQC) to assign overlapping signals. Cross-reference with computational chemistry (DFT simulations for expected shifts) .

Q. What strategies are effective for assessing in vitro biological activity?

  • Methodological Answer :

  • Target Selection : Screen against aminopeptidase or protease enzymes due to the amine-ester motif.
  • Assay Design : Use fluorogenic substrates (e.g., AMC-tagged peptides) in kinetic assays (pH 7.4, 37°C).
  • Controls : Include positive (bestatin) and negative (DMSO vehicle) controls. Calculate IC50_{50} via nonlinear regression .

Q. How to evaluate compound stability under physiological conditions?

  • Methodological Answer :

  • Simulated Fluids : Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C.
  • Degradation Analysis : Monitor via LC-MS at 0, 6, 12, and 24 hours. Identify breakdown products (e.g., cyclopentane ring-opening or ester hydrolysis) .

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